5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
Description
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a bromo group at position 5, a chloro group at position 2, a trifluoromethyl (CF₃) group at position 6, and an amine group at position 4. This compound’s structural complexity confers unique physicochemical properties, such as enhanced lipophilicity (due to the CF₃ group) and reactivity suitable for further functionalization. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic core .
Properties
IUPAC Name |
5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYVWFSEAJZYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The cyclocondensation of 1,3-diketones with urea or thiourea derivatives is a well-established method for pyrimidine synthesis. For the target compound, a β-diketone bearing a trifluoromethyl group (e.g., 1,1,1-trifluoro-2,4-pentanedione) reacts with urea under acidic conditions to yield 4-amino-6-(trifluoromethyl)pyrimidin-2-ol (Intermediate I ).
Reaction Conditions :
Bromination at Position 5
Intermediate I undergoes electrophilic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), analogous to methods described for 5-bromo-2-hydroxypyrimidine. The hydroxyl group at position 2 directs bromination to position 5 via resonance stabilization of the transition state.
Optimized Protocol :
Chlorination at Position 2
The hydroxyl group of Intermediate II is replaced with chlorine using phosphorus oxychloride (POCl₃) under catalytic triethylamine. This step mirrors the chlorination of 2-hydroxypyrimidine derivatives.
Procedure :
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Reagents: Intermediate II (1 equiv), POCl₃ (1.5 equiv), triethylamine (0.6 equiv)
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Temperature: 120°C, 8 hours
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Isolation: Extraction with dichloromethane, crystallization from hexane/methanol
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Yield: 92–95% (target compound)
Direct Functionalization of Preformed Pyrimidines (Route B)
Starting Material: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Commercially available 2,4-dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile precursor.
Bromination at Position 5
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at position 5.
Key Data :
Amination at Position 4
Buchwald-Hartwig amination replaces the chlorine at position 4 with an amine group.
Conditions :
-
Catalyst: Pd(OAc)₂/Xantphos
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Ligand: 4-(Dimethylamino)phenylboronic acid
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Solvent: 1,4-Dioxane
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Temperature: 100°C, 24 hours
Comparative Analysis of Synthetic Routes
The introduction of the trifluoromethyl group at position 6 remains challenging. Two approaches are notable:
Halex Exchange
6-Chloropyrimidines react with potassium trifluoromethyl sulfide (KSCF₃) in dimethylformamide (DMF) at 150°C. However, this method suffers from low yields (30–40%) and side reactions.
Radical Trifluoromethylation
Using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) and a copper catalyst, trifluoromethyl radicals add to position 6 of 2-chloro-4-aminopyrimidine.
Conditions :
Analytical and Process Validation
Purity Assessment
HPLC analyses of the final product under the following conditions confirm purity:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its ability to inhibit specific enzymes, such as cytochrome P450 enzymes (notably CYP1A2), makes it relevant in pharmacological studies. This inhibition can affect the metabolism of co-administered drugs, indicating its potential role in drug interactions and personalized medicine.
Case Studies:
- Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance its potency against specific tumor types.
- Antiviral Compounds: Similar pyrimidine derivatives have been explored for their antiviral properties, particularly against RNA viruses, due to their ability to interfere with viral replication mechanisms.
Agrochemicals
Pesticide Development:
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is utilized in the formulation of pesticides and herbicides. Its structural components allow it to disrupt biological processes in pests and weeds effectively. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and effectiveness as a pesticide.
Research Insights:
- Biological Activity: Studies have demonstrated that this compound can act as a potent inhibitor of certain plant enzymes involved in growth regulation, making it a candidate for herbicide development.
- Environmental Impact Studies: Ongoing research focuses on the environmental persistence of this compound and its degradation products to assess ecological risks associated with its use.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the halogen atoms can participate in halogen bonding interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physical properties of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine with related compounds:
Key Observations:
- Substituent Reactivity : The methylthio group in 5-bromo-6-chloro-2-(methylthio)pyrimidin-4-amine offers sites for oxidation or nucleophilic substitution, unlike the inert CF₃ group .
- Steric Effects : The cyclopentyl group in 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine introduces steric bulk, which may reduce reactivity at the amine position .
Crystallographic and Stability Considerations
- Crystal Packing : The target compound’s structure is expected to exhibit hydrogen bonding similar to 5-bromo-2-chloropyrimidin-4-amine, which forms a 2D network via N–H···N interactions .
- Stability : The CF₃ group’s electron-withdrawing nature may reduce susceptibility to hydrolysis compared to methoxy- or methylthio-substituted analogues .
Biological Activity
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and halogen substitutions, contribute to its biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by research findings, data tables, and case studies.
The chemical formula for 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is with a molecular weight of 276.44 g/mol. The compound has several notable characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrClF₃N₃ |
| Molecular Weight | 276.44 g/mol |
| CAS Number | 1823954-38-6 |
| MDL Number | MFCD27923390 |
| IUPAC Name | 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |
Anticancer Activity
Recent studies have highlighted the potential of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine as an anticancer agent. A study demonstrated that compounds with similar pyrimidine structures exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction.
- Cell Proliferation Inhibition : In vitro assays showed that the compound effectively reduced the viability of cancer cell lines such as MCF-7 and Jurkat cells.
- IC50 Values : The IC50 for MCF-7 cells was reported at approximately after 72 hours of exposure, indicating a potent antiproliferative effect.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that halogenated pyrimidines tend to exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cellular processes.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds can achieve MIC values as low as against pathogens like Vibrio parahaemolyticus.
- Biofilm Formation Inhibition : Compounds with trifluoromethyl groups have been noted to inhibit biofilm formation significantly, which is crucial for treating persistent infections.
Study 1: Anticancer Efficacy
A recent publication investigated the anticancer efficacy of a structurally related compound derived from pyrimidine scaffolds. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds in tumor growth inhibition.
- Methodology : The study employed MTT assays to evaluate cell viability and flow cytometry to analyze cell cycle alterations.
| Concentration (µM) | Viable Cells (%) After 48h | Viable Cells (%) After 72h |
|---|---|---|
| 5 | 58.48 | 43.89 |
| 10 | 45.22 | 23.88 |
| 20 | 21.24 | 15.05 |
Study 2: Antimicrobial Screening
A comprehensive evaluation of antimicrobial activity was conducted on various halogenated pyrimidines, including our compound of interest.
- Results : The study found that these compounds effectively inhibited biofilm formation and exhibited low MIC values against several bacterial strains.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation/contact by adhering to protocols for skin, eye, and respiratory protection as outlined in pyrimidine derivative safety guidelines .
- Store in airtight containers at 2–8°C, segregated from incompatible substances (e.g., strong oxidizers). For spills, neutralize with inert absorbents and dispose via hazardous waste channels .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and dihedral angles (e.g., R factor <0.04 for analogous compounds ).
- NMR (¹H/¹³C, ¹⁹F) : Assign peaks using coupling constants and chemical shifts (e.g., trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm).
- FT-IR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- Cross-validate with computational methods like DFT to predict vibrational modes and electronic transitions .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Stepwise halogenation : Start with a pyrimidine core, introduce bromo/chloro groups via nucleophilic substitution (e.g., using PCl₅ or Br₂ in DMF at 80°C) .
- Trifluoromethylation : Employ CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) under inert conditions to install the CF₃ group .
- Monitor reactions via TLC/GC-MS and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can experimental design mitigate variability in biological activity studies involving this compound?
- Methodological Answer :
- Use randomized block designs with split-plot arrangements to control environmental factors (e.g., temperature, humidity) .
- Replicate assays (n ≥ 4) and include positive/negative controls (e.g., known kinase inhibitors for antitumor activity studies).
- Apply ANOVA or mixed-effects models to statistically isolate treatment effects from noise .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- Methodological Answer :
- Re-refinement of X-ray data : Check for overfitting by adjusting parameters (e.g., thermal displacement, occupancy) .
- DFT optimization : Compare computed vs. experimental bond lengths (e.g., deviations >0.05 Å indicate model inaccuracies) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
Q. How can mechanistic studies elucidate the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-F bond cleavage vs. C-N formation) .
- In situ NMR monitoring : Track intermediates (e.g., Pd-CF₃ complexes in Suzuki couplings) at varying temperatures.
- Electrochemical profiling : Measure redox potentials to assess CF₃ group stability under oxidative conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability data?
- Methodological Answer :
- Standardize solvent systems : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) at 25°C and 37°C .
- Accelerated stability studies : Use HPLC to quantify degradation products under UV light, heat (40–60°C), and humidity (75% RH) .
- Meta-analysis : Compare literature data while accounting for impurities (e.g., residual halides from synthesis) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
